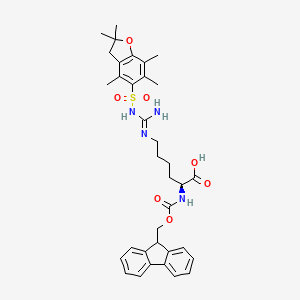

Fmoc-Homoarg(Pbf)-OH

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Fmoc-Arg(Pbf)-OH, closely related to Fmoc-Homoarg(Pbf)-OH, has been optimized to improve yields and quality. Adding phase-transfer catalyzer tetraethyl ammonium bromide (TEBA) during the Pbf protecting group's introduction enhances the reaction speed and reduces Pbf-Cl hydrolyzation. A notable improvement in yield, from 59% to 72%, was achieved by incorporating cyclohexylamine during salt formation with Cbz-Arg(Pbf)-OH (Hong Yong-yu, 2006).

Molecular Structure Analysis

The chemical structure of this compound incorporates the Fmoc group for N-terminal protection and the Pbf group for side chain protection of the arginine residue. The molecular structure facilitates its role in peptide synthesis by preventing premature reaction or degradation of the amino acid's functional groups.

Chemical Reactions and Properties

This compound is utilized in peptide synthesis reactions, where its protective groups are removed under specific conditions to allow peptide bond formation. Its properties enable high-efficiency coupling reactions in solid-phase peptide synthesis (SPPS), especially when challenging amino acids are involved. An example is the successful development of a method for incorporating Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent, highlighting the compound's adaptability to alternative and less hazardous solvents (B. G. de la Torre et al., 2020).

Wissenschaftliche Forschungsanwendungen

Fmoc-Homoarg(Pbf)-OH in Peptide Synthesis :

- Cupido et al. (2005) described obtaining Pbf-protected argininic acid, a crucial building block for Fmoc-SPPS, in high yield using nitrosating agents and intermediate protection strategies (Cupido, Spengler, Burger, & Albericio, 2005).

- The incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as solvent was successfully developed by De la Torre et al. (2020), showcasing its effectiveness despite challenges in using NBP due to its high viscosity (De la Torre, Kumar, Alhassan, Bucher, Albericio, & Lopez, 2020).

- Hong Yong-yu (2006) investigated improving the synthesis of Fmoc-Arg(Pbf)-OH, increasing yield by introducing phase-transfer catalyzers and cyclohexylamine during different stages of the process (Hong Yong-yu, 2006).

Impurity Identification in Fmoc-Protected Amino Acid Derivatives :

- Hlebowicz et al. (2008) identified Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives, including Fmoc-Arg(Pbf)-OH. They proposed new specifications to minimize these impurities (Hlebowicz, Andersen, Andersson, & Moss, 2008).

Optimization of Synthesis Conditions :

- Shen Shu-bao (2012) focused on the efficient condensation of sterically hindered amino acid Fmoc-Arg(Pbf)-OH, enhancing the yield of the condensation reaction (Shen Shu-bao, 2012).

- Shen Shu-bao (2009) also applied microwave-irradiation techniques to the solid phase synthesis of peptides using Fmoc-Arg(Pbf)-OH, improving the yield of target products (Shen Shu-bao, 2009).

Application in Antitumor Peptide Synthesis :

- The solid-phase synthesis of antitumor peptide AP-9 using Fmoc-Arg(Pbf)-OH was investigated by Pingkai O. (2007), with microwave irradiation enhancing the coupling reaction yield (Pingkai O., 2007).

Eigenschaften

IUPAC Name |

(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZBRBJANHMLA-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673771 | |

| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401915-53-5, 1159680-21-3 | |

| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-HomoArg(Pbf)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)

![5-Chloro-2-methoxy-N-[2-[4-(phosphonooxy)phenyl]ethyl]benzamide](/img/structure/B1140769.png)